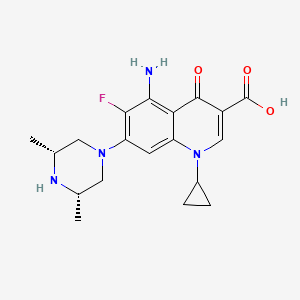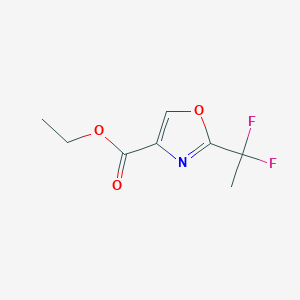
5-Amino-2-(aminomethyl)-4-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(aminomethyl)-4-pyridinol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(aminomethyl)-4-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(aminomethyl)-4-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
5-Amino-2-(aminomethyl)-4-pyridinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(aminomethyl)-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylpyridine: Similar in structure but lacks the hydroxyl group.
4-Hydroxypyridine: Contains a hydroxyl group but lacks the amino groups.
2-Picolylamine: Another derivative of pyridine with different functional groups.
Uniqueness
5-Amino-2-(aminomethyl)-4-pyridinol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, providing a versatile platform for various chemical modifications and applications
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-amino-2-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2,7-8H2,(H,9,10) |
InChI Key |
FXVNUWDYPRICOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Phenyl-4-(3-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B8316475.png)
![{[1-(4-Fluorophenoxy)but-3-yn-2-yl]oxy}(trimethyl)silane](/img/structure/B8316489.png)





![Ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8316527.png)

![3-[4-(2-Hydroxyethyl)phenyl]propionitrile](/img/structure/B8316538.png)
![4-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8316552.png)


